NBI-74330 - 855527-92-3

NBI-74330

Catalog Number: EVT-276603
CAS Number: 855527-92-3
Molecular Formula: C32H27F4N5O3
Molecular Weight: 605.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NBI-74330 is a potent and selective antagonist of the chemokine receptor CXCR3. [ [], [] ] Chemokine receptors are a family of G protein-coupled receptors involved in directing the migration of various cell types, primarily those associated with the immune system. [ [], [] ] CXCR3, in particular, is primarily expressed on activated T lymphocytes, a type of white blood cell that plays a crucial role in cell-mediated immunity. [ [], [] ]

NBI-74330 acts by blocking the binding of CXCR3's natural ligands: CXCL9, CXCL10, and CXCL11. [ [], [] ] These chemokines are typically produced at sites of inflammation and contribute to the recruitment of CXCR3-expressing immune cells, thereby exacerbating the inflammatory response. [ [], [], [] ] By inhibiting this interaction, NBI-74330 effectively disrupts the signaling cascade initiated by CXCR3 activation and subsequently dampens the inflammatory process. [ [], [], [] ]

Molecular Structure Analysis

NBI-74330 belongs to the 3H-pyrido[2,3-d]pyrimidin-4-one chemical class. [ [], [] ] Structural analysis through site-directed mutagenesis and in silico homology modeling revealed that NBI-74330 binds to an allosteric site within the transmembrane domain of CXCR3. [ [] ] This binding site, referred to as the "minor pocket," is lined by specific amino acid residues located on helices 2, 3, and 7 of the receptor. [ [] ] The interaction primarily involves residues W2.60, D2.63, F3.32, S7.39, and Y7.43. [ [] ]

Mechanism of Action

NBI-74330 functions as a noncompetitive antagonist of CXCR3. [ [] ] Unlike competitive antagonists that directly compete with natural ligands for the same binding site, NBI-74330 binds to an allosteric site on the receptor. [ [], [] ] This binding event induces conformational changes in CXCR3, preventing the binding of its natural ligands (CXCL9, CXCL10, and CXCL11) and ultimately inhibiting downstream signaling. [ [], [], [] ]

Further investigation revealed that NBI-74330 exhibits inverse agonistic properties. [ [] ] This implies that in addition to blocking ligand binding, NBI-74330 can also suppress the basal or constitutive activity of the receptor. [ [] ] This inverse agonism was confirmed through studies using a constitutively active mutant of CXCR3, where NBI-74330 effectively reduced the receptor's basal activity. [ [] ]

Applications
  • Atherosclerosis: In mouse models of atherosclerosis, NBI-74330 demonstrated a significant reduction in atherosclerotic plaque formation. [ [], [], [], [] ] This effect is attributed to the inhibition of CXCR3-mediated migration of inflammatory cells into the arterial wall, a key event in atherosclerosis development. [ [], [] ] Additionally, NBI-74330 treatment led to a beneficial modulation of the immune response in lymph nodes associated with atherosclerotic lesions, suggesting a systemic anti-inflammatory effect. [ [], [] ]

  • Type 1 Diabetes: In a rat model of type 1 diabetes, NBI-74330 treatment significantly reduced pancreatic islet cell apoptosis. [ [] ] Type 1 diabetes is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas. The observed protective effect of NBI-74330 suggests its potential in mitigating beta-cell death and delaying disease progression. [ [] ]

  • Neuropathic Pain: Research indicates that NBI-74330 effectively attenuates both thermal and mechanical hypersensitivity in rat models of neuropathic pain. [ [], [] ] NBI-74330's analgesic effect is attributed to its ability to modulate the expression of pro-inflammatory and anti-inflammatory mediators in the spinal cord and dorsal root ganglia. [ [], [] ] Furthermore, NBI-74330 demonstrated the potential to enhance the effectiveness of opioid analgesics in neuropathic pain management. [ [], [] ]

  • Glioma Growth: Studies using both murine and human glioma models revealed that NBI-74330 could inhibit glioma cell growth in vitro. [ [] ] This effect is likely mediated through a direct action on CXCR3-expressing glioma cells, highlighting the potential of CXCR3 as a therapeutic target for glioma treatment. [ [] ]

  • Osteoporosis: Research in medaka fish models of osteoporosis demonstrated that NBI-74330 could protect bone integrity against osteoporotic insult. [ [], [] ] NBI-74330's protective effect is linked to its ability to inhibit the recruitment and differentiation of osteoclast progenitors, the cells responsible for bone resorption. [ [] ]

  • Endothelial Dysfunction: In both in vitro and in vivo models, NBI-74330 mitigated homocysteine-induced endothelial dysfunction. [ [] ] Elevated homocysteine levels are associated with cardiovascular diseases. NBI-74330's ability to counteract the adverse effects of homocysteine on endothelial function suggests its potential in addressing cardiovascular complications. [ [] ]

  • Collagen-Induced Arthritis: NBI-74330 was found to mitigate joint inflammation in a mouse model of collagen-induced arthritis. [ [] ]

Future Directions
  • Structure-Activity Relationship Studies: Conducting comprehensive structure-activity relationship studies can help identify NBI-74330 analogs with improved potency, selectivity, and pharmacokinetic properties. [ [] ]

  • Combination Therapies: Exploring the potential of NBI-74330 in combination with existing therapies, such as anti-inflammatory drugs or analgesics, could lead to enhanced therapeutic outcomes. [ [] ]

    Compound Description: VUF11211, chemically known as (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, is a high-affinity CXCR3 antagonist with a rigid elongated structure containing two basic groups. [] It belongs to the piperazinyl-piperidine chemotype. [] VUF11211 exhibits a distinct binding mode compared to NBI-74330. []

    Relevance: While both VUF11211 and NBI-74330 act as high-affinity CXCR3 antagonists, they differ in their chemical structures and binding modes. [] VUF11211 binds in a more extended conformation, spanning from the minor to the major binding pocket of CXCR3, unlike NBI-74330, which primarily occupies the minor pocket. [] Despite these differences, both compounds effectively antagonize CXCR3 function. []

AMG-487 (VUF10085)

    Compound Description: AMG-487, also known as VUF10085 and chemically named N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide, is a potent nonpeptidergic CXCR3 antagonist. [, ] It falls under the 3H-pyrido[2,3-d]pyrimidin-4-one derivative class. [] AMG-487 demonstrates noncompetitive antagonism and exhibits inverse agonistic properties at the human CXCR3 receptor. [] It acts as a full inverse agonist at the constitutively active mutant CXCR3 N3.35A. [] Additionally, AMG-487 displays slightly lower affinity for rodent CXCR3 compared to primate CXCR3. []

    Relevance: AMG-487 shares a similar chemical structure and mechanism of action with NBI-74330. [, ] Both compounds belong to the 3H-pyrido[2,3-d]pyrimidin-4-one derivative class and act as potent and selective CXCR3 antagonists. [, ] Their noncompetitive antagonism and inverse agonistic properties suggest they may provide a more sustained blockade of CXCR3 signaling compared to competitive antagonists. []

VUF5834

    Compound Description: VUF5834, chemically defined as decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide, is a small-molecule CXCR3 antagonist belonging to the 3H-quinazolin-4-one class. [] It exhibits submicromolar affinity for CXCR3. []

    Relevance: VUF5834 serves as a lead structure for developing CXCR3 antagonists and provides insights into the structure-activity relationships within the 3H-quinazolin-4-one class. [] Although structurally distinct from NBI-74330 (a 3H-pyrido[2,3-d]pyrimidin-4-one), exploring the SAR of VUF5834 contributes to understanding the key pharmacophoric elements required for CXCR3 antagonism. []

VUF10132

    Compound Description: VUF10132, chemically characterized as 1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide, is a nonpeptidergic compound that blocks the action of CXCL10 and CXCL11 at human CXCR3. [] It belongs to the imidazolium compound class. [] Like AMG-487 and NBI-74330, VUF10132 acts as a noncompetitive antagonist at CXCR3 and displays inverse agonistic properties. []

    Relevance: While belonging to a different chemical class (imidazolium), VUF10132 shares a similar mechanism of action with NBI-74330, exhibiting noncompetitive antagonism and inverse agonism at CXCR3. [] This finding highlights the possibility of achieving CXCR3 blockade through diverse chemical scaffolds while maintaining a consistent pharmacological profile. []

TAK-779

    Compound Description: TAK-779, chemically named N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride, is a quaternary ammonium anilide that antagonizes the CXCR3 receptor. [] While it exhibits noncompetitive antagonism like other mentioned compounds, TAK-779 displays weak partial inverse agonism at the constitutively active mutant CXCR3 N3.35A. [] Unlike the other antagonists, TAK-779 shows comparable affinity for both rodent and primate CXCR3. []

    Relevance: TAK-779 demonstrates a distinct pharmacological profile compared to NBI-74330 and other related compounds. [] Although classified as a noncompetitive antagonist, its weak partial inverse agonism suggests a potentially different binding mode or interaction with CXCR3. [] Furthermore, its preserved activity across species makes it a valuable tool for investigating CXCR3 function in various animal models. []

Properties

CAS Number

855527-92-3

Product Name

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide

IUPAC Name

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide

Molecular Formula

C32H27F4N5O3

Molecular Weight

605.59

InChI

InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3

InChI Key

XMRGQUDUVGRCBS-HXUWFJFHSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

NBI-74330; NBI 74330; NBI74330.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.